4-BUTYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BUTYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a butyl group and a prop-2-en-1-yl group attached to a benzene ring, which is further connected to a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of 4-butylbenzenesulfonyl chloride with prop-2-en-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions
4-BUTYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-BUTYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibiotic or anti-cancer agent.
Mechanism of Action
The mechanism of action of 4-BUTYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-N-(PROP-2-YN-1-YL)BENZENE-1-SULFONAMIDE
- 1-(tert-BUTYL)-4-(PROP-2-YN-1-YLOXY)BENZENE
- 4-METHOXY-N-(PROP-2-YN-1-YL)BENZENE-1-SULFONAMIDE
Uniqueness
4-BUTYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the butyl and prop-2-en-1-yl groups, which confer distinct chemical and biological properties. These structural differences can lead to variations in reactivity, solubility, and biological activity compared to similar compounds .
Properties
IUPAC Name |
4-butyl-N-prop-2-enylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-3-5-6-12-7-9-13(10-8-12)17(15,16)14-11-4-2/h4,7-10,14H,2-3,5-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVHEYNFWNFLLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.